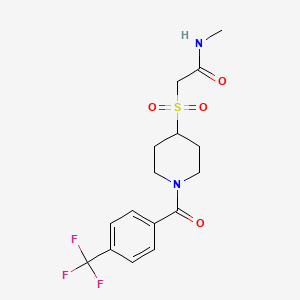

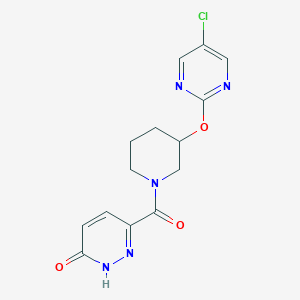

6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

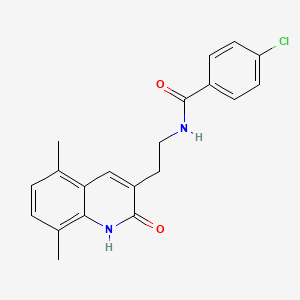

The compound “6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, N,4-Diaryl-6-methyl-1-methyl (phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized in a three-component reaction of N -aryl-3-oxobutanamides, aromatic aldehyde, and N -methylthiourea (N -phenylthiourea) in ethanol in the presence of nontoxic, cheap sodium hydrogen sulfate as a catalyst .Molecular Structure Analysis

The dihydropyrimidine ring in similar compounds adopts a screw-boat conformation. The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds . PMR spectra of the N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides exhibited resonances for their aromatic protons and side groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported. For instance, 2-Methylthio-1,4-dihydropyrimidines were obtained by methylation of 2-thioxo-4-phenyl-5-methoxycarbonyl-6-methyl-1,2,3,4-tetrahydropyrimidine or its 1-methyl derivative in a neutral medium .Scientific Research Applications

Antimicrobial and Antitumor Properties

- Pyrimidinethione derivatives, including those similar to 6-methyl-N,4-diphenyl-2-thioxo-tetrahydropyrimidine-5-carbothioamide, have been explored for their promising antimicrobial and antitumor activities. Such compounds exhibit significant inhibitory effects against various microbial strains and cancer cell lines, indicating their potential in medical applications (Ramadan, El‐Helw, & Sallam, 2019).

Synthesis and Reactions

- Research has delved into the synthesis and reactions of Biginelli-compounds, which include derivatives of 2-thioxo-tetrahydropyrimidine. These studies focus on the methylation, acylation, and other chemical reactions essential for creating various derivatives for potential biological applications (Kappe & Roschger, 1989).

Chemical Analysis and Structural Studies

- The molecular structure and conformation of compounds similar to 6-methyl-N,4-diphenyl-2-thioxo-tetrahydropyrimidine-5-carbothioamide have been analyzed using X-ray crystallography and quantum chemical calculations. These studies provide insight into the stereochemistry and electronic characteristics of such compounds, aiding in understanding their biological interactions (Memarian et al., 2013).

Biological Evaluation and QSAR Studies

- Several derivatives of 2-thioxo-tetrahydropyrimidine have been synthesized and evaluated for their antimicrobial and anticancer properties. Quantitative Structure-Activity Relationship (QSAR) studies help understand the correlation between molecular structure and biological activity, guiding the development of more potent compounds (Sharma et al., 2012).

Antihypertensive Activity

- Some derivatives of 2-thioxo-tetrahydropyrimidine, related to 6-methyl-N,4-diphenyl-2-thioxo-tetrahydropyrimidine-5-carbothioamide, have been explored for their antihypertensive properties. These compounds have shown promising results in terms of structure-activity relationships, offering potential therapeutic applications in hypertension management (Rana, Kaur, & Kumar, 2004).

Mechanism of Action

Target of Action

The primary target of 6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide is ecto-5’-nucleotidase . This enzyme plays a crucial role in the hydrolysis of adenosine monophosphate (AMP) to adenosine, a molecule that increases cancer growth through immune system suppression .

Mode of Action

The compound interacts with its target, ecto-5’-nucleotidase, potentially inhibiting its activity . This interaction could lead to a decrease in the production of adenosine, thereby reducing cancer growth .

Biochemical Pathways

The compound affects the pathway involving the hydrolysis of AMP to adenosine . By inhibiting ecto-5’-nucleotidase, the compound could disrupt this pathway, leading to a decrease in adenosine levels and potentially slowing cancer growth .

Pharmacokinetics

The compound’s anti-inflammatory activities were assessed in a rat-paw edema model , suggesting that it can be absorbed and reach its target site in the body

Result of Action

The compound has shown significant anti-inflammatory activity, inhibiting the inflammation reaction in a rat-paw edema model by 79.54% . This suggests that the compound could have potential therapeutic applications in conditions characterized by inflammation.

Biochemical Analysis

Biochemical Properties

It has been synthesized by reacting acetoacetanilides with a mixture of an aromatic aldehyde and thiourea . The compound has been assessed for its anti-inflammatory activity . The exact enzymes, proteins, and other biomolecules it interacts with are not yet fully identified.

Cellular Effects

It has been found to have significant anti-inflammatory activity, suggesting that it may influence cell signaling pathways related to inflammation .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation .

Properties

IUPAC Name |

6-methyl-N,4-diphenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3S2/c1-12-15(17(22)20-14-10-6-3-7-11-14)16(21-18(23)19-12)13-8-4-2-5-9-13/h2-11,16H,1H3,(H,20,22)(H2,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKOETSHSFJEEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-(4-(2-chlorophenyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B2787078.png)

![N-(2-cyanopropan-2-yl)-N-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide](/img/structure/B2787081.png)

![7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2787085.png)

![3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![Ethyl 2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoate](/img/structure/B2787091.png)

![5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2787096.png)